molecular formula C6H4BrF2N B056082 4-Bromo-2,3-difluoroaniline CAS No. 112279-72-8

4-Bromo-2,3-difluoroaniline

Cat. No. B056082
M. Wt: 208 g/mol
InChI Key: UEVLRVBHLWKNEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives and analogs of 4-Bromo-2,3-difluoroaniline involves various chemical reactions, including photocatalytic reactions, Suzuki cross-coupling reactions, and other halogenation techniques. Relay photocatalytic reactions with N-aryl amino acids have been utilized, highlighting the importance of photocatalytic methods in the formation of complex organic structures (Zeng, Li, Chen, & Zhou, 2022). Additionally, the Palladium(0) catalyzed synthesis shows how Suzuki cross-coupling reactions can be applied to synthesize complex molecules from simpler bromoaniline derivatives (Rizwan et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Bromo-2,3-difluoroaniline, such as various bromoanilinium salts, has been extensively studied. These compounds show unique supramolecular arrangements due to the presence of N+-H donors and C-Br groups, illustrating the effects of halogen bonding in crystal structures (Lozano, Freytag, Jones, & Blaschette, 2008).

Chemical Reactions and Properties

4-Bromo-2,3-difluoroaniline and its derivatives participate in various chemical reactions. The properties and reactivities of these compounds are influenced by the bromo and fluoro substituents. For example, they can undergo electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions, which are foundational in the synthesis of complex molecules (Surmont, Verniest, Thuring, Macdonald, Deroose, & De Kimpe, 2010).

Scientific Research Applications

Haloaniline-induced Nephrotoxicity

A study on the nephrotoxic effects of haloanilines, including 4-Bromoaniline, demonstrated their potential impact on renal function. This research highlights the importance of understanding the biological effects of chemical compounds like 4-Bromo-2,3-difluoroaniline in various applications, including their safe handling in industrial and laboratory settings (Hong et al., 2000).

Advanced Material Synthesis

Research into the synthesis of 4-Bromo-3-methylanisole, a compound related to 4-Bromo-2,3-difluoroaniline, for use in heat and pressure-sensitive dyes highlights the compound's relevance in material science, particularly in the development of thermal papers (Xie et al., 2020).

Photocatalytic Reactions

4-Bromo-2,3-difluoroaniline's potential use in photocatalytic reactions for synthesizing complex organic compounds is evidenced by a study on the photocatalytic reaction of N-Aryl amino acids, demonstrating the versatility of bromo-difluoroaniline derivatives in organic synthesis (Zeng et al., 2022).

Computational Chemistry

Quantum chemical studies on 2,4-difluoroaniline, closely related to 4-Bromo-2,3-difluoroaniline, provide insights into its electronic properties and stability. Such studies are crucial for designing molecules with desired properties for applications in non-linear optics and other fields (Antony Selvam et al., 2020).

Safety And Hazards

4-Bromo-2,3-difluoroaniline may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of 4-Bromo-2,3-difluoroaniline research could involve its incorporation into photoswitchable materials due to its desirable photoactive properties . It could also be used in the synthesis of potent, VEGF receptor tyrosine kinase inhibitors .

properties

IUPAC Name

4-bromo-2,3-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVLRVBHLWKNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562301
Record name 4-Bromo-2,3-difluoroaniline
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Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-difluoroaniline

CAS RN

112279-72-8
Record name 4-Bromo-2,3-difluorobenzenamine
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Record name 4-Bromo-2,3-difluoroaniline
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Record name 4-Bromo-2,3-difluoroaniline
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2,3-difluoroaniline (20 g, 154.9 mmol) in HOAc (230 mL) was added over 1 hour a solution of bromine (24.75 g, 7.978 mL, 154.9 mmol) in HOAc (70 mL) at RT. The reaction mixture was stirred at RT for another 1 hour and a white precipitate appeared. The solvent was removed under reduced pressure, the residue was made basic with 6M NaOH at 0° C., and the basic solution was extracted with DCM. After drying the organics over MgSO4, the volatiles were removed in vacuo to provide 4-bromo-2,3-difluoroaniline (Compound 1079); LC/MS (M+H)=207.96. This compound was reacted with the acyl chloride of 2-fluoronicotinic acid and carried through the sequence of reactions as described in Example 19 to produce N-tert-butyl-3-(1-(4-bromo-2,3-difluorophenyl)-1H-tetrazol-5-yl)pyridin-2-amine (Compound 1080); 1H NMR (300 MHz, DMSO-d6): δ 8.21 (dd, J=1.9, 4.8 Hz, 1H), 7.90-7.84 (m, 1H), 7.54-7.48 (m, 1H), 7.44 (dd, J=1.9, 7.7 Hz, 1H), 6.71 (s, 1H), 6.58 (dd, J=4.8, 7.7 Hz, 1H) and 1.31 (s, 9H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.978 mL
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reactant
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230 mL
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solvent
Reaction Step One
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Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedure for preparing this compound was based on that described in International Patent Publication No. WO 2010/091272. To a 100 mL round bottom flask, 2,3-difluoroaniline (1 g, 0.0077 mol) and ACN (30 mL) were added. To the flask was added the solution of tetrabutylammonium tribromide (3.71 g, 0.0077 mol, in 10 mL of ACN). The reaction mixture was stirred at room temperature for 3 h. The reaction mass was diluted with water and extracted with ethyl acetate. The ethyl acetate layer was washed with brine and evaporated under reduced pressure to get the crude product. The crude product was purified by column chromatography using 60-12 silica gel and 30% ethyl acetate in hexane to get the title compound [0.55 g, 34%]. The obtained product was immediately taken to the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
34%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

2,3-difluoro-phenylamine (13.45 g, 104.2 mmol) was diluted with acetic acid (180 ml), bromine (2.6 ml) diluted with acetic acid (5 ml) was slowly added thereto at 0° C., and the solution was stirred for 5 hours. The resulting solution was distilled under a reduced pressure to remove the solvent, basified by adding 50% sodium hydroxide solution (250 ml), and extracted with dichloromethane (200 ml) twice. The separated organic layer was dried over magnesium sulfate, filtered and distilled under a reduced pressure to obtain the title compound 6.46 g (yield: 30%).
Quantity
13.45 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
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Quantity
5 mL
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solvent
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Yield
30%

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